
3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F3O3S. It is a derivative of cyclopentene, where the trifluoromethanesulfonate group is attached to the cyclopentene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Vorbereitungsmethoden
The synthesis of 3-ethylcyclopent-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of cyclopentene derivatives with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and efficiency .
Analyse Chemischer Reaktionen
3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Addition Reactions: It can also participate in addition reactions with various reagents, resulting in the formation of new compounds.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-ethylcyclopent-1-en-1-yl trifluoromethanesulfonate involves its interaction with molecular targets through its trifluoromethanesulfonate group. This group is highly reactive and can form strong bonds with nucleophiles, leading to various chemical transformations. The pathways involved in these reactions depend on the specific conditions and the nature of the nucleophiles .
Vergleich Mit ähnlichen Verbindungen
3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate can be compared with other similar compounds such as:
Cyclopent-1-en-1-yl trifluoromethanesulfonate: Similar structure but without the ethyl group.
Methanesulfonic acid, 1,1,1-trifluoro-, 1-cyclopenten-1-yl ester: Another derivative of cyclopentene with trifluoromethanesulfonate group.
Cyclopentenyl trifluoromethanesulfonate: A closely related compound with similar reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C8H11F3O3S |
|---|---|
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
(3-ethylcyclopenten-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-2-6-3-4-7(5-6)14-15(12,13)8(9,10)11/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
POVRWTLAPOQKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=C1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


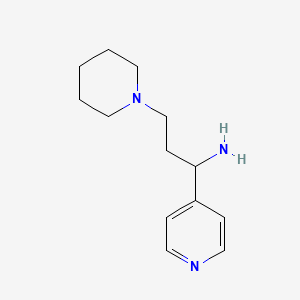
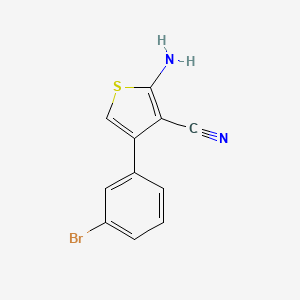
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
![2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)
![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)

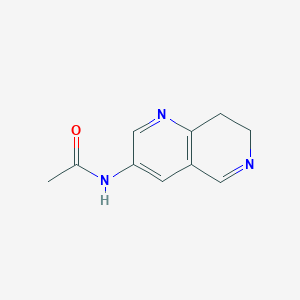

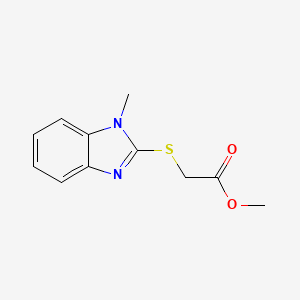

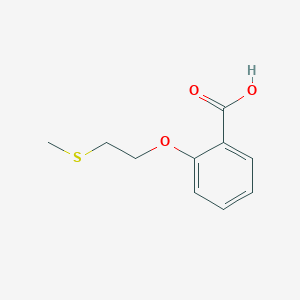
![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)

